molecular formula C13H16ClNO3 B8689010 Ethyl 2-(4-chlorobutanoylamino)benzoate

Ethyl 2-(4-chlorobutanoylamino)benzoate

Cat. No.: B8689010
M. Wt: 269.72 g/mol
InChI Key: SMRVCBLFLGAREZ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-chlorobutanoylamino)benzoate is an organic compound with the molecular formula C13H16ClNO3. It consists of 16 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, 3 oxygen atoms, and 1 chlorine atom . This compound is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a 4-chlorobutanoylamino substituent on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-chlorobutanoylamino)benzoate typically involves the reaction of 2-aminobenzoic acid with 4-chlorobutanoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond between the amino group of 2-aminobenzoic acid and the acyl chloride group of 4-chlorobutanoyl chloride. The resulting intermediate is then esterified with ethanol to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-chlorobutanoylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions result in various derivatives depending on the nucleophile employed .

Scientific Research Applications

Ethyl 2-(4-chlorobutanoylamino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism by which Ethyl 2-(4-chlorobutanoylamino)benzoate exerts its effects involves interactions with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes. In cancer research, the compound may interfere with cell proliferation and induce apoptosis through various signaling pathways .

Comparison with Similar Compounds

Ethyl 2-(4-chlorobutanoylamino)benzoate can be compared with other similar compounds, such as:

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure allows it to undergo various chemical reactions, making it a valuable intermediate in organic synthesis

Properties

Molecular Formula

C13H16ClNO3

Molecular Weight

269.72 g/mol

IUPAC Name

ethyl 2-(4-chlorobutanoylamino)benzoate

InChI

InChI=1S/C13H16ClNO3/c1-2-18-13(17)10-6-3-4-7-11(10)15-12(16)8-5-9-14/h3-4,6-7H,2,5,8-9H2,1H3,(H,15,16)

InChI Key

SMRVCBLFLGAREZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 2-aminobenzoate (5 g) in pyridine (50 mL) was added 4-chlorobutanoyl chloride (3.6 mL) at 0° C., and the mixture was warmed to room temperature and stirred overnight. The reaction mixture was poured into water, and the mixture was partitioned twice with ethyl acetate. The organic layers were combined, and the mixture was washed with brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (ethyl acetate/hexane) to give the title compound (8.03 g).
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5 g
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3.6 mL
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reactant
Reaction Step One
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50 mL
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solvent
Reaction Step One
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0 (± 1) mol
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